molecular formula C12H13N3O2 B8393664 N-(3-Aminobenzyl)-5-methylisoxazole-3-carboxamide

N-(3-Aminobenzyl)-5-methylisoxazole-3-carboxamide

Cat. No. B8393664
M. Wt: 231.25 g/mol
InChI Key: CEICBVCZRUAECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminobenzyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-8-5-11(15-17-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7,13H2,1H3,(H,14,16)

InChI Key

CEICBVCZRUAECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 260 mg (1.00 mmol) of N-(5-methylisoxaz-3-oyl)-3-nitrobenzylamine in 20 mL of tetrahydrofuran was added 674 mg (3.00 mmol) of tin chloride dihydrate, followed by 2 ml of concentrated hydrochloric acid. The reaction was stirred at room temperature for 18 hours and then diluted with 100 mL of ethyl acetate. The organic solution was washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated to give 200 mg (86%) of the title compound as a yellow foam. MS(FD) m/z 231 (M+).
Name
N-(5-methylisoxaz-3-oyl)-3-nitrobenzylamine
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
674 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
86%

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